![molecular formula C17H17NO4 B589315 1-[2-Hydroxy-3-(1-naphthalenyloxy)propyl]-2,5-pyrrolidinedione-d7 CAS No. 1794942-05-4](/img/no-structure.png)
1-[2-Hydroxy-3-(1-naphthalenyloxy)propyl]-2,5-pyrrolidinedione-d7
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Overview
Description
1-[2-Hydroxy-3-(1-naphthalenyloxy)propyl]-2,5-pyrrolidinedione-d7 is a chemical compound with the molecular formula C17H10D7NO4 and a molecular weight of 306.36 . It is a stable isotope-labelled compound .
Molecular Structure Analysis
The molecular structure of 1-[2-Hydroxy-3-(1-naphthalenyloxy)propyl]-2,5-pyrrolidinedione-d7 is defined by its molecular formula, C17H10D7NO4 . The structure is likely to include a pyrrolidinedione group, a naphthalene group, and a propyl group with hydroxy and naphthalenyloxy substituents.Scientific Research Applications
Synthesis and Biological Activity
A study by Oliveira et al. (2002) demonstrated the synthesis of new enamine derivatives of lapachol, a natural compound similar in structure to 1-[2-Hydroxy-3-(1-naphthalenyloxy)propyl]-2,5-pyrrolidinedione-d7. The synthesized compounds were evaluated for biological activities such as toxicity against Artemia salina, Aedes aegypti, and cytotoxicity using human breast cells (Oliveira et al., 2002).
Chemical Properties and Synthesis Techniques
Bovonsombat and Mcnelis (1993) explored the use of similar compounds for ring halogenations of polyalkylbenzenes. This study provides insight into the chemical properties and potential applications of compounds structurally related to 1-[2-Hydroxy-3-(1-naphthalenyloxy)propyl]-2,5-pyrrolidinedione-d7 in chemical synthesis (Bovonsombat & Mcnelis, 1993).
NMR Spectra Analysis
Hubbard et al. (1992) conducted a study on the 1H NMR spectra of 1-aryl-2,5-pyrrolidinediones, which are structurally similar to the compound . This research is significant for understanding the spectral properties of such compounds (Hubbard et al., 1992).
Luminescent Properties
Zhang et al. (2006) investigated the synthesis and luminescent properties of phenol-pyridyl boron complexes, related to the compound of interest. This research highlights the potential use of such compounds in creating luminescent materials (Zhang et al., 2006).
Kinetic Study in Chemical Reactions
Tamaki et al. (1972) conducted a kinetic study on a compound closely related to 1-[2-Hydroxy-3-(1-naphthalenyloxy)propyl]-2,5-pyrrolidinedione-d7. This study provides insights into the reaction pathways and kinetics of similar compounds (Tamaki et al., 1972).
properties
CAS RN |
1794942-05-4 |
---|---|
Product Name |
1-[2-Hydroxy-3-(1-naphthalenyloxy)propyl]-2,5-pyrrolidinedione-d7 |
Molecular Formula |
C17H17NO4 |
Molecular Weight |
306.369 |
IUPAC Name |
1-[1,1,2,3,3-pentadeuterio-3-(2,3-dideuterionaphthalen-1-yl)oxy-2-hydroxypropyl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C17H17NO4/c19-13(10-18-16(20)8-9-17(18)21)11-22-15-7-3-5-12-4-1-2-6-14(12)15/h1-7,13,19H,8-11H2/i3D,7D,10D2,11D2,13D |
InChI Key |
AEPOJXVSQUFPCK-YSNNITQRSA-N |
SMILES |
C1CC(=O)N(C1=O)CC(COC2=CC=CC3=CC=CC=C32)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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